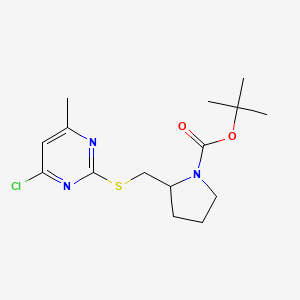

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound features a pyrrolidine core substituted with a tert-butyl carbamate group and a methylsulfanyl-linked 4-chloro-6-methyl-pyrimidine moiety. The tert-butyl ester enhances solubility in organic solvents, while the sulfanyl linker may influence redox properties or binding interactions .

Properties

Molecular Formula |

C15H22ClN3O2S |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

tert-butyl 2-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-10-8-12(16)18-13(17-10)22-9-11-6-5-7-19(11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |

InChI Key |

NJKBEARCHSQHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCCN2C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

Step 1: Preparation of the Pyrimidine Intermediate

Starting from 4-chloro-6-methylpyrimidine or a related precursor, the pyrimidine ring is functionalized at the 2-position to introduce a sulfanyl (–S–) substituent. This often involves nucleophilic substitution reactions where the chlorine at the 2-position is replaced by a thiol or sulfide nucleophile.Step 2: Introduction of the Sulfanylmethyl Linker

The sulfanyl group is further extended by attaching a methylene (-CH2-) group, typically via alkylation reactions using halomethyl reagents (e.g., chloromethyl or bromomethyl derivatives) under basic conditions.Step 3: Coupling with Pyrrolidine-1-carboxylic Acid tert-butyl Ester

The pyrrolidine ring is introduced as the tert-butyl ester-protected pyrrolidine-1-carboxylic acid. Coupling is achieved through nucleophilic substitution or thiol-alkylation reactions, linking the sulfanylmethyl-pyrimidine moiety to the pyrrolidine nitrogen.Step 4: Final Purification and Characterization

The product is purified by chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Reaction Conditions and Reagents

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Pyrimidine functionalization | 4-Chloro-6-methylpyrimidine, thiol/sulfide nucleophile, polar aprotic solvent (e.g., DMF or DMSO), base (K2CO3) | Nucleophilic aromatic substitution at 2-position; temperature 50–80°C for several hours |

| Sulfanylmethyl group addition | Halomethyl reagent (e.g., chloromethyl methyl ether), base (NaH or KOH), inert atmosphere | Alkylation under mild conditions; control pH to avoid side reactions |

| Pyrrolidine coupling | tert-butyl pyrrolidine-1-carboxylate, coupling agent (e.g., EDC, DCC), base (triethylamine), solvent (DCM) | Ester-protected amine coupling to sulfanylmethyl intermediate; room temperature |

| Purification | Silica gel chromatography, recrystallization | Ensures removal of unreacted starting materials and byproducts |

Alternative Synthetic Routes

Thiol-Ene Click Chemistry: Some protocols explore thiol-ene reactions to link the sulfanyl group to the pyrrolidine ring, offering regioselectivity and mild conditions.

Hydrogenation Steps: In cases where unsaturated intermediates are present, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is applied to reduce double bonds before final coupling.

Analytical Data and Characterization

| Parameter | Typical Values / Methods | Comments |

|---|---|---|

| Melting Point | Variable, approx. 120–140°C depending on purity | Used as a preliminary purity check |

| NMR Spectroscopy | ^1H NMR, ^13C NMR, showing characteristic signals for pyrimidine, pyrrolidine, tert-butyl groups | Confirms structural integrity |

| IR Spectroscopy | Peaks corresponding to ester carbonyl (around 1700 cm^-1), C–S stretch, and aromatic rings | Functional group verification |

| Mass Spectrometry | Molecular ion peak at m/z ~329.8 (M+H)+ | Confirms molecular weight |

| Elemental Analysis | Consistent with C14H20ClN3O2S | Validates empirical formula |

Research Findings and Optimization Notes

Yield Optimization: Reaction times, temperature, and solvent choice critically affect yields, with polar aprotic solvents favoring nucleophilic substitution steps.

Stereochemistry Control: The chirality at the pyrrolidine ring is preserved by using enantiomerically pure starting materials or chiral catalysts during coupling.

Purity Enhancement: Multi-step purification, including recrystallization and chromatographic separation, is necessary to remove side products such as sulfoxides or over-alkylated derivatives.

Scalability: The synthetic route is adaptable for scale-up, but requires careful control of moisture and oxygen to prevent oxidation of sulfur-containing intermediates.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring functionalization | 4-Chloro-6-methylpyrimidine, thiol, base | Formation of 2-sulfanyl pyrimidine |

| 2 | Sulfanylmethyl group introduction | Halomethyl reagent, base | Extension to sulfanylmethyl intermediate |

| 3 | Coupling with pyrrolidine ester | tert-butyl pyrrolidine-1-carboxylate, coupling agent | Formation of target compound |

| 4 | Purification and characterization | Chromatography, recrystallization | Pure, well-characterized final product |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound’s biological activity is investigated in various assays to understand its effects on cellular processes.

Chemical Biology: It is used as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The sulfur atom in the pyrimidine ring may participate in redox reactions, influencing the compound’s biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Structural Analogs:

2-[(4-Chloro-6-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic Acid tert-Butyl Ester (CAS: 473732-88-6) Structural Differences:

- Ring System : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Linker Group: Amino (-NH-) vs. sulfanyl (-S-). Functional Implications:

(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester

- Structural Differences :

- Substituent : Tosyloxy (-OTs) vs. pyrimidinyl-sulfanyl.

- Functional Implications :

- The tosyl group acts as a leaving group in nucleophilic substitutions, whereas the pyrimidinyl-sulfanyl group may participate in covalent binding or metal coordination .

N-Methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide

- Structural Differences :

- Functional Groups : Methanesulfonamide (-SO2NHCH3) vs. tert-butyl carbamate.

- Functional Implications :

Comparative Data Table:

Therapeutic and Industrial Relevance

- Medicinal Potential: Pyrimidine-pyrrolidine hybrids are explored for targeting enzymes like leukotriene A4 hydrolase (LTA4H) or kinases. The chloro and methyl groups on the pyrimidine may enhance binding to hydrophobic pockets .

- Catalytic Applications : Sulfanyl groups can act as ligands in metal-organic frameworks (MOFs) or catalysts, though this is less studied for the target compound .

Biological Activity

The compound 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic derivative that features a pyrimidine moiety and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and antibacterial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 308.4 g/mol. The structure includes a tert-butyl ester group, which may influence its solubility and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. For instance, dispirooxindole-β-lactams, which share structural similarities, demonstrated medium cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The MTT assay revealed that modifications in substituents significantly affected the potency of these compounds .

Table 1: Cytotoxicity Results for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Dispirooxindole-β-lactam 5a | A549 | 15 |

| Dispirooxindole-β-lactam 5b | MCF7 | 25 |

| Dispirooxindole-β-lactam 5c | HEK293 | 30 |

Antibacterial Activity

In addition to cytotoxicity, the compound's antibacterial properties were assessed against Escherichia coli strains. The results indicated that certain derivatives exhibited significant activity against antibiotic-sensitive strains, suggesting potential applications in treating bacterial infections .

Table 2: Antibacterial Activity Against E. coli

| Compound | Strain | Zone of Inhibition (mm) |

|---|---|---|

| Dispirooxindole-β-lactam 5a | E. coli DTC | 18 |

| Dispirooxindole-β-lactam 5b | E. coli LPTD | 20 |

The biological activity of these compounds is hypothesized to be linked to their ability to interact with specific cellular targets. For example, the introduction of lipophilic substituents has been shown to enhance binding affinity to target sites involved in cancer cell proliferation and bacterial resistance mechanisms .

Case Studies

- Cytotoxicity in Cancer Research : A study investigating the effects of various dispiro compounds on cancer cell lines found that modifications in the aryl side groups significantly influenced their cytotoxic profiles. The most active derivatives were those with smaller lipophilic substituents that improved binding efficiency at the active sites .

- Antimicrobial Efficacy : Another research focused on evaluating the antibacterial efficacy of related compounds against E. coli strains revealed that certain structural modifications could enhance antimicrobial activity, providing insights into designing more effective antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.